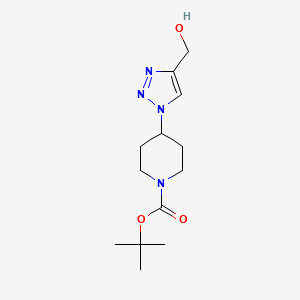

tert-Butyl 4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl 4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate: is a synthetic organic compound that features a piperidine ring substituted with a triazole moiety and a tert-butyl ester group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate typically involves a multi-step process:

Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. The reaction involves the use of an azide and an alkyne to form the 1,2,3-triazole ring.

Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

Attachment of the tert-Butyl Ester Group: The tert-butyl ester group is often introduced via esterification reactions using tert-butyl chloroformate and a suitable base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Common Reagents and Conditions:

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

Reduction: Catalysts like Pd/C (Palladium on carbon) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydrotriazoles.

Substitution: Formation of various substituted piperidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit notable antimicrobial properties. The triazole moiety in tert-butyl 4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate can inhibit the growth of various pathogenic microorganisms. Studies have shown that derivatives of triazole can act against fungi and bacteria by interfering with their metabolic pathways and cell wall synthesis .

Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects. The ability of the triazole group to interact with enzymes involved in inflammatory processes makes it a candidate for the development of anti-inflammatory drugs. Research has demonstrated that related compounds can inhibit soluble epoxide hydrolase, an enzyme linked to inflammation .

Biochemical Analysis

Enzyme Interaction Studies

this compound is useful in studying enzyme kinetics and mechanisms. Its hydroxymethyl group can form hydrogen bonds with amino acid residues in enzymes, affecting their activity. For example, it may act as a reversible inhibitor for serine proteases by forming covalent interactions with serine residues .

Cellular Effects

The compound influences cellular signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to altered phosphorylation states of proteins involved in critical cellular processes such as metabolism and apoptosis . Additionally, its interaction with transcription factors may result in changes in gene expression profiles.

Molecular Biology Applications

Gene Expression Modulation

The compound's ability to bind to DNA or transcription factors allows it to modulate gene expression. This property is particularly valuable in research focused on gene regulation mechanisms and the development of gene therapies .

Subcellular Localization Studies

The transport and distribution of this compound within cells can be studied using fluorescent tagging techniques. Understanding its localization helps elucidate its mechanisms of action and potential therapeutic targets within specific cellular compartments .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Tested against various bacterial strains | Showed significant inhibition against Staphylococcus aureus and E. coli |

| Investigation of Anti-inflammatory Properties | Evaluated effects on inflammation models | Reduced cytokine levels in vitro |

| Enzyme Kinetics Study | Interaction with serine proteases | Demonstrated reversible inhibition with IC50 values indicating potency |

Mécanisme D'action

The mechanism of action of tert-Butyl 4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities or acting as a catalyst in biochemical reactions. The piperidine ring can interact with receptors or enzymes, modulating their function.

Comparaison Avec Des Composés Similaires

- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate

- tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate

- tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate

Uniqueness: The presence of the 1,2,3-triazole ring in tert-Butyl 4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate provides unique reactivity and binding properties compared to other similar compounds. This makes it particularly useful in applications requiring specific interactions with biological or chemical targets.

Activité Biologique

tert-Butyl 4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate (CAS No. 1229516-67-9) is a synthetic compound that combines a piperidine ring with a triazole moiety and a tert-butyl ester group. This unique structure grants it potential biological activity, particularly in medicinal chemistry applications. The compound is characterized by its molecular formula C13H22N4O3 and molecular weight of 282.34 g/mol .

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Triazole Ring : Achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the "click" reaction.

- Introduction of the Piperidine Ring : Accomplished via nucleophilic substitution reactions.

- Attachment of the tert-Butyl Ester Group : Usually introduced through esterification reactions using tert-butyl chloroformate and a suitable base.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydroxymethyl group can form hydrogen bonds with amino acid residues in proteins, potentially influencing their structure and function.

Pharmacological Studies

Preliminary pharmacological evaluations have indicated that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and anti-cancer properties. For instance, studies on related piperidine derivatives have shown promising results in inhibiting the NLRP3 inflammasome pathway, which is crucial for inflammatory responses .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit IL-1β release in LPS/ATP-stimulated human macrophages. For example:

- Compound A showed a concentration-dependent inhibition of IL-1β release by approximately 19.4% at 10 µM.

- Compound B , structurally similar but lacking certain functional groups, exhibited reduced activity at similar concentrations .

Structure-Activity Relationship (SAR)

The structural modifications of the triazole and piperidine moieties significantly influence the biological activity:

- Compounds with additional hydrophilic groups tend to exhibit enhanced solubility and bioavailability.

- The presence of electron-withdrawing groups on the triazole ring has been linked to increased potency against specific biological targets .

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

tert-butyl 4-[4-(hydroxymethyl)triazol-1-yl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O3/c1-13(2,3)20-12(19)16-6-4-11(5-7-16)17-8-10(9-18)14-15-17/h8,11,18H,4-7,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDNNROJDFHIMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(N=N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.